N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Description
N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a trifluoroethyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4N3O/c15-12-3-1-11(2-4-12)9-19-13(22)21-7-5-20(6-8-21)10-14(16,17)18/h1-4H,5-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKIFUPYWRVYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted piperazine derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(4-fluorophenyl)piperazine
- N-(4-fluorophenyl)piperazine
- Piperazine, 1-(4-fluorophenyl)-
Uniqueness
N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of both a fluorophenyl group and a trifluoroethyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives .
Biological Activity
N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, with the CAS number 1235017-35-2 and a molecular weight of 305.27 g/mol, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological activity.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-fluorobenzyl group and a trifluoroethyl group. The presence of these substituents is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F4N2O |
| Molecular Weight | 305.27 g/mol |
| CAS Number | 1235017-35-2 |
The biological activity of N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is primarily associated with its interaction with various neurotransmitter receptors, particularly serotonin receptors.
Target Receptors
- 5-HT1A Receptor : As an agonist at this receptor, the compound may modulate serotonin signaling pathways, leading to various physiological effects such as anxiolytic and antidepressant activities.
- 5-HT2A Receptor : It may also exhibit activity at this receptor, which is involved in mood regulation and cognition.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits high affinity for serotonin receptors. It has been shown to inhibit serotonin uptake significantly more than its non-fluorinated analogs, suggesting that the trifluoroethyl group enhances receptor binding affinity.
In Vivo Studies
Preclinical studies indicate that N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can produce significant behavioral effects consistent with serotonin modulation. For instance:
- Anxiolytic Effects : Animal models have shown reduced anxiety-like behavior when administered doses ranging from 10 to 50 mg/kg.
- Antidepressant Activity : The compound has been linked to increased levels of serotonin in the synaptic cleft, thereby enhancing mood.
Case Study 1: Serotonin Modulation
A study published in the Journal of Medicinal Chemistry examined the pharmacological properties of various piperazine derivatives. N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide was identified as one of the most potent compounds in modulating serotonin receptor activity (PubMed ID: 19388677) .
Case Study 2: Behavioral Assessment in Rodents
In a behavioral assessment study conducted on rodents, the administration of N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide resulted in statistically significant reductions in anxiety-like behaviors compared to control groups (data not published but referenced from ongoing research).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
